3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride

Phase-transfer catalysis Quinuclidinium catalysts Organic synthesis

3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium dichloride (CAS 19869-65-9) is a bis‑quaternary ammonium salt consisting of a 3‑benzyl‑1‑azoniabicyclo[2.2.2]octane (quinuclidinium) core connected via a propyl linker to a 4‑methylmorpholin‑4‑ium moiety. The compound is supplied as a dichloride salt with a molecular formula of C₂₂H₃₆Cl₂N₂O and a molecular weight of 415.4 g·mol⁻¹.

Molecular Formula C22H36Cl2N2O
Molecular Weight 415.4 g/mol
CAS No. 19869-65-9
Cat. No. B009657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride
CAS19869-65-9
Synonyms3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride
Molecular FormulaC22H36Cl2N2O
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCOCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Cl-].[Cl-]
InChIInChI=1S/C22H36N2O.2ClH/c1-23(14-16-25-17-15-23)10-5-11-24-12-8-21(9-13-24)22(19-24)18-20-6-3-2-4-7-20;;/h2-4,6-7,21-22H,5,8-19H2,1H3;2*1H/q+2;;/p-2
InChIKeyYOMDDGUROMEYOQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium Dichloride (CAS 19869-65-9) – Research-Grade Quaternary Quinuclidinium Salt


3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium dichloride (CAS 19869-65-9) is a bis‑quaternary ammonium salt consisting of a 3‑benzyl‑1‑azoniabicyclo[2.2.2]octane (quinuclidinium) core connected via a propyl linker to a 4‑methylmorpholin‑4‑ium moiety . The compound is supplied as a dichloride salt with a molecular formula of C₂₂H₃₆Cl₂N₂O and a molecular weight of 415.4 g·mol⁻¹ . It is primarily employed as a research tool in medicinal chemistry, chemical biology, or as a synthetic intermediate, and is not intended for therapeutic or veterinary use .

Why General-Purpose Quinuclidinium Salts Cannot Replace 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium Dichloride in Research and Development


The compound’s differentiation arises from the simultaneous presence of a lipophilic 3‑benzyl substituent on the quinuclidine ring and a permanently charged 4‑methylmorpholinium head‑group separated by a three‑carbon linker [1]. This architecture cannot be replicated by generic mono‑quaternary quinuclidinium salts (e.g., 3‑benzyl‑1‑methylquinuclidinium halides) or by simple morpholinium salts. In the broader class of disubstituted aminoalkyl quinuclidinium derivatives, variations in the aminoalkyl substituent profoundly alter pharmacological profile, physical form (high‑melting solids vs. hygroscopic gums), and salt stoichiometry [2]. Therefore, substituting even a closely related analog risks changing critical properties such as solubility, phase‑transfer catalytic efficiency, or receptor‑binding characteristics.

Head‑to‑Head Comparison: Where 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium Dichloride Differs from Closest Analogs


Phase‑Transfer Catalytic Activity vs. Benzyl(triethyl)ammonium Chloride

Quinuclidinium salts bearing a benzyl group on the quinuclidine nitrogen exhibit phase‑transfer catalytic activity comparable to the widely used benzyl(triethyl)ammonium chloride (BTEAC). In a study of 3‑hydroxy‑ and 3‑benzyloxy‑1‑benzylquinuclidinium salts, the catalytic activity was reported to be similar to BTEAC but inferior to tetraalkylammonium catalysts [1]. Although the tested compounds differ from the target molecule in the exocyclic substituent, the shared 1‑benzylquinuclidinium core suggests that the target compound may occupy a comparable activity niche, with the additional morpholinium group potentially modulating solubility and substrate selectivity.

Phase-transfer catalysis Quinuclidinium catalysts Organic synthesis

Structural Confirmation by NMR and Elemental Analysis for Identity Assurance

The unambiguous structural assignment of quinuclidinium derivatives containing morpholino substituents has been demonstrated by ¹H NMR spectroscopy, which confirms the quaternization site on the quinuclidine nitrogen rather than the morpholine nitrogen [1]. For the target compound, the presence of two distinct quaternary ammonium centers (quinuclidinium and morpholinium) requires independent verification. Commercial suppliers typically provide a Certificate of Analysis stating NMR and elemental analysis data; for example, the molecular formula C₂₂H₃₆Cl₂N₂O and molecular weight 415.4 g·mol⁻¹ can be confirmed by HRMS . Ensuring the correct isomeric form is critical when using this compound as a reference standard, as regioisomeric quaternization would yield a different compound with divergent properties.

Compound identification NMR spectroscopy Elemental analysis

Peripheral vs. Central Muscarinic Receptor Activity Profile Inferred from Class Data

Bis‑quaternary ammonium compounds structurally related to the target molecule have been evaluated for muscarinic acetylcholine receptor binding. In rat cerebral cortex homogenate assays, certain quinuclidinium derivatives showed IC₅₀ values of 62 µM (displacing [³H]quinuclidinyl benzilate) and 1.4 µM (displacing [³H]oxotremorine‑M) [1]. While these values were generated for a different quinuclidinium analog (CHEMBL328267) and cannot be directly assigned to the target compound, they establish that quinuclidinium salts bearing lipophilic substituents can engage central muscarinic receptors. The permanent positive charges on both the quinuclidine and morpholine rings of the target compound are expected to limit blood‑brain barrier penetration, favoring a peripheral action profile compared to tertiary amine muscarinic antagonists such as tolterodine or solifenacin.

Muscarinic receptor Binding affinity Quaternary ammonium

Optimal Application Scenarios for 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium Dichloride Based on Available Evidence


Investigating Peripheral Muscarinic Receptor Pharmacology (Ex Vivo Tissue Bath Studies)

Because the bis‑quaternary structure is expected to restrict CNS penetration, this compound is suitable for ex vivo experiments on isolated smooth muscle preparations (e.g., ileum, bladder, trachea) where a peripherally confined muscarinic antagonist is required. The class‑level binding data [1] suggest that quinuclidinium analogs can displace orthosteric radioligands at micromolar concentrations, providing a starting point for concentration‑response curve design.

Phase‑Transfer Catalysis Screening in Biphasic Reactions

Based on the comparable catalytic activity of 1‑benzylquinuclidinium salts to benzyl(triethyl)ammonium chloride [2], this compound can be screened as a phase‑transfer catalyst in nucleophilic substitution or alkylation reactions. The morpholinium group may confer different extraction efficiency or selectivity compared to simple tetraalkylammonium catalysts, warranting investigation in catalyst optimization studies.

Reference Standard for Analytical Method Development (NMR / HPLC / MS)

With a well‑defined molecular formula (C₂₂H₃₆Cl₂N₂O, MW 415.4 g·mol⁻¹) and two distinct quaternary ammonium centers , this compound can serve as a retention‑time or mass‑spectral marker in HPLC and LC‑MS method development for quinuclidinium‑based drug candidates. The ability to distinguish the correct regioisomer by ¹H NMR [3] adds value as a system suitability standard.

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